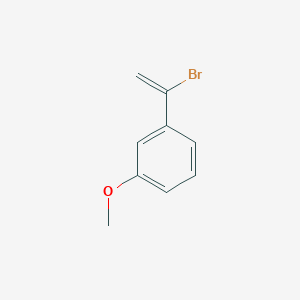

3-(1-Bromovinyl)anisole

CAS No.:

Cat. No.: VC18335148

Molecular Formula: C9H9BrO

Molecular Weight: 213.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9BrO |

|---|---|

| Molecular Weight | 213.07 g/mol |

| IUPAC Name | 1-(1-bromoethenyl)-3-methoxybenzene |

| Standard InChI | InChI=1S/C9H9BrO/c1-7(10)8-4-3-5-9(6-8)11-2/h3-6H,1H2,2H3 |

| Standard InChI Key | QAPOWFGRJOBFOS-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC(=C1)C(=C)Br |

Introduction

Chemical Identity and Structural Features

Nomenclature and Synonyms

3-(1-Bromovinyl)anisole is systematically named 1-(1-bromoethenyl)-3-methoxybenzene under IUPAC nomenclature . Alternative designations include:

-

(E)-1-(2-Bromovinyl)-4-methoxybenzene

The compound is registered under CAS numbers 6303-59-9 (para-substituted isomer) and 69151-19-5 (meta-substituted isomer) , though structural ambiguity persists in public databases regarding exact regiochemistry.

Molecular Structure and Formula

The molecular formula corresponds to a benzene ring substituted with a methoxy group (-OCH) at the 3-position and a 1-bromovinyl (-CH=CHBr) group at the 1-position (Figure 1). The vinyl bromide moiety introduces stereoelectronic effects that influence reactivity, while the methoxy group enhances electron density on the aromatic ring .

Table 1: Key identifiers of 3-(1-Bromovinyl)anisole

| Property | Value | Source |

|---|---|---|

| CAS Number | 6303-59-9, 69151-19-5 | |

| Molecular Formula | ||

| Molecular Weight | 213.07 g/mol | |

| IUPAC Name | 1-(1-Bromoethenyl)-3-methoxybenzene |

Physical and Spectroscopic Properties

Thermodynamic Properties

3-(1-Bromovinyl)anisole is a white to light brown crystalline solid with a melting point range of 50–55°C . It sublimes at reduced pressure, exhibiting a boiling point of 125–140°C at 3 mmHg . The density is approximately 1.410 g/cm³, slightly higher than common aromatic solvents like toluene (0.87 g/cm³) .

Solubility and Phase Behavior

The compound is sparingly soluble in acetonitrile, chloroform, and ethyl acetate but insoluble in water . This limited solubility necessitates the use of polar aprotic solvents for laboratory handling.

Table 2: Physical properties of 3-(1-Bromovinyl)anisole

| Property | Value | Source |

|---|---|---|

| Melting Point | 50–55°C | |

| Boiling Point | 125–140°C (3 mmHg) | |

| Density | 1.410 ± 0.06 g/cm³ | |

| Solubility in Water | Insoluble |

Spectroscopic Characteristics

While experimental spectral data (e.g., NMR, IR) are absent in the provided sources, analog compounds suggest:

-

NMR: Aromatic protons resonate near δ 6.8–7.2 ppm, with vinyl protons appearing as doublets (δ 5.5–6.5 ppm) coupling with .

-

NMR: The brominated vinyl carbon appears at δ 110–120 ppm, while the methoxy carbon resonates near δ 55 ppm .

Chemical Reactivity and Stability

Functional Group Reactivity

-

Vinyl Bromide: The C-Br bond undergoes nucleophilic substitution (S2) or elimination to form alkynes under basic conditions .

-

Methoxy Group: Electron-donating resonance effects activate the ring toward electrophilic substitution at the ortho and para positions relative to the methoxy group .

Stability and Decomposition

The compound is light-sensitive, requiring storage in amber vials under inert atmospheres (e.g., nitrogen or argon) . Prolonged exposure to moisture or air may lead to hydrolysis of the vinyl bromide or oxidation of the methoxy group.

Synthesis and Industrial Production

-

Alkyne Bromination: Reaction of terminal alkynes with bromine () or N-bromosuccinimide (NBS) .

-

Cross-Coupling: Heck or Suzuki reactions using bromostyrene derivatives .

Industrial-scale production likely involves continuous distillation to isolate the product from regioisomeric byproducts .

While explicit applications are not cited, the compound’s structure suggests utility in:

-

Pharmaceuticals: As a building block for kinase inhibitors or antiviral agents .

-

Materials Science: As a monomer for conductive polymers or liquid crystals .

Further research is needed to validate these potential uses.

Analytical Methods for Characterization

Chromatography

-

Gas Chromatography (GC): Used for purity assessment, with nonpolar stationary phases (e.g., DB-5) .

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns resolve regioisomers .

Spectroscopic Analysis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume